(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
Description
Structural Characterization and Physicochemical Properties
Molecular Architecture and Stereoelectronic Features
The molecular architecture of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is defined by its bifunctional nature, incorporating both electron-withdrawing fluorine substituents and the Lewis acidic boronic acid functionality. The compound exhibits a molecular framework where the boronic acid group is positioned para to the methoxy linkage on the phenyl ring, creating a linear arrangement that influences both electronic distribution and molecular interactions. The presence of two fluorine atoms in the 2,3-positions of the benzyl group introduces significant electronic perturbations that affect the overall molecular stability and reactivity patterns.
X-ray Crystallographic Analysis of Boronic Acid Functionality
X-ray crystallographic studies of structurally related boronic acids provide crucial insights into the solid-state organization and hydrogen bonding patterns characteristic of these compounds. Research on fluorinated phenylboronic acids reveals that the boronic acid functionality adopts specific geometric arrangements influenced by intermolecular hydrogen bonding networks. The boronic acid group typically exhibits planar or near-planar conformations with boron-oxygen bond lengths ranging from 1.35 to 1.37 angstroms, as observed in similar difluorophenylboronic acid structures.
Crystallographic analysis of related compounds demonstrates that fluorine substituents play a secondary role in crystal packing compared to the dominant hydrogen bonding interactions of the boronic acid group. The energy of hydrogen-bonded dimers in fluorinated boronic acids varies from negative 40 to negative 50 kilojoules per mole, indicating substantial stabilization through these interactions. The crystal structures typically reveal formation of extended hydrogen-bonded networks where water molecules, when present, significantly influence the supramolecular organization and overall lattice stability.
Conformational Dynamics of Difluorophenyl Methoxy Substituent
The conformational behavior of the difluorophenyl methoxy substituent is governed by the interplay between electronic effects of fluorine atoms and steric considerations around the methoxy linkage. Studies on related difluorophenylboronic acid systems indicate that intramolecular interactions significantly affect the torsion angle of the boronic acid group, with stronger interactions with substituents stabilizing planar conformations and hampering rotation. The 2,3-difluoro substitution pattern creates an asymmetric electronic environment that influences the preferred rotational conformers around the methoxy bridge.
The methoxy linker provides conformational flexibility while maintaining electronic communication between the aromatic systems. This flexibility is modulated by the electronic properties of both the difluorophenyl ring and the boronic acid-substituted phenyl ring. The presence of fluorine atoms in the ortho and meta positions relative to the methoxy attachment point creates distinct dipole moments that influence intermolecular interactions and crystal packing arrangements.
Spectroscopic Fingerprinting
Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹¹B, ¹⁹F, ¹H, ¹³C)
Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through distinct spectral signatures for each nucleus type. The boron-11 nuclear magnetic resonance spectrum typically exhibits a characteristic signal around 28-32 parts per million for trigonal boronic acids, with the exact chemical shift influenced by the electronic nature of the attached phenyl substituent. The boronic acid boron center experiences deshielding effects from the electron-withdrawing fluorinated substituent, resulting in downfield shifts compared to unsubstituted phenylboronic acids.
Fluorine-19 nuclear magnetic resonance spectroscopy reveals two distinct fluorine environments corresponding to the 2- and 3-positions on the difluorophenyl ring. The chemical shifts for these fluorine atoms typically appear in the range of negative 130 to negative 145 parts per million, with the exact values dependent on the electronic coupling between the fluorine atoms and their relative positions. The coupling patterns between the fluorine nuclei and adjacent protons provide additional structural confirmation through scalar coupling constants.
Proton nuclear magnetic resonance analysis shows characteristic multipicity patterns for the aromatic protons, with the difluorophenyl protons exhibiting complex coupling due to fluorine-proton interactions. The methylene protons of the benzyl linker typically appear as a singlet around 5.1-5.2 parts per million, while the phenolic protons of the boronic acid group are observed in the range of 6.5-8.5 parts per million, often broadened due to rapid exchange. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbon atoms bearing fluorine substituents showing characteristic upfield shifts due to the electron-withdrawing nature of fluorine.
Infrared Vibrational Modes and Boron-Oxygen Bond Characterization
Infrared spectroscopy reveals distinctive vibrational signatures for the various functional groups present in this compound. The boronic acid functionality exhibits characteristic stretching vibrations for the oxygen-hydrogen bonds in the range of 3200-3600 wavenumbers, with specific band positions influenced by hydrogen bonding interactions. Studies of related difluorophenylboronic acids show that these stretching modes appear at approximately 3400 and 3332 wavenumbers in the infrared spectrum.
The boron-oxygen stretching vibrations typically occur in the region between 1300-1400 wavenumbers, while boron-carbon stretching modes are observed around 1100-1200 wavenumbers. The presence of fluorine substituents introduces additional vibrational modes, with carbon-fluorine stretching vibrations appearing in the characteristic range of 1000-1300 wavenumbers. Out-of-plane bending vibrations for the oxygen-hydrogen groups are observed at lower frequencies, typically between 600-800 wavenumbers.
The methoxy linkage contributes specific vibrational signatures through carbon-oxygen stretching modes around 1200-1300 wavenumbers and carbon-hydrogen stretching vibrations of the methylene group near 2900-3000 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the region of 1400-1600 wavenumbers, with specific band positions influenced by the electronic effects of both the fluorine substituents and the boronic acid group.
Computational Chemistry Insights
Density Functional Theory Studies on Molecular Orbitals
Density functional theory calculations provide detailed insights into the electronic structure and molecular orbital characteristics of this compound. The highest occupied molecular orbital typically exhibits significant contribution from the aromatic pi-electron system of the phenylboronic acid moiety, while the lowest unoccupied molecular orbital shows substantial localization on the boronic acid group due to its electron-accepting properties. The presence of fluorine substituents creates additional molecular orbital contributions that influence the overall electronic distribution and reactivity patterns.
The computational analysis reveals that the molecular orbitals are significantly influenced by the electronic effects of the difluorophenyl substituent, which acts as an electron-withdrawing group through both inductive and resonance effects. The methoxy linker provides electronic communication between the two aromatic systems while maintaining distinct orbital characteristics for each ring system. The energy gap between the highest occupied and lowest unoccupied molecular orbitals is modulated by the electronic properties of the substituents, with electron-withdrawing groups typically increasing this energy difference.
Density functional theory studies also provide insights into the charge distribution within the molecule, revealing that the fluorine atoms carry substantial negative charge while the boron center exhibits positive charge character. This charge distribution pattern influences intermolecular interactions and explains the observed hydrogen bonding preferences in crystalline materials containing this compound.
Hammett Parameter Correlations for Substituent Effects
The electronic effects of substituents in this compound can be quantitatively analyzed through Hammett parameter correlations, which provide a systematic framework for understanding structure-activity relationships. The Hammett equation describes linear free-energy relationships that correlate reaction rates and equilibrium constants with substituent electronic effects through the relationship log(K/K₀) = σρ, where σ represents the substituent constant and ρ is the reaction constant.
For fluorine substituents, the Hammett sigma constants provide quantitative measures of their electronic effects. Fluorine exhibits a meta sigma value of 0.34 and a para sigma value of 0.06, indicating significant electron-withdrawing character through inductive effects while showing minimal resonance donation. The 2,3-difluoro substitution pattern creates a cumulative electronic effect that can be estimated by considering the individual contributions of each fluorine atom and their relative positions.
The boronic acid functionality itself acts as an electron-accepting group, with studies indicating that the overall electronic character of the molecule is dominated by the combined effects of both the fluorine substituents and the boronic acid group. The methoxy linker provides some electron-donating character through its oxygen atom, but this effect is modulated by the electron-withdrawing nature of the difluorophenyl group.
Properties
IUPAC Name |
[4-[(2,3-difluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-12-3-1-2-9(13(12)16)8-19-11-6-4-10(5-7-11)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHRKMDUIARIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=C(C(=CC=C2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656272 | |
| Record name | {4-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-76-6 | |
| Record name | Boronic acid, B-[4-[(2,3-difluorophenyl)methoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 2,3-difluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow processes and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This palladium-catalyzed reaction is the primary application, forming carbon-carbon bonds with aryl/vinyl halides. Key characteristics include:
Mechanistic Steps :
-
Oxidative addition of aryl halide to Pd(0)
-
Reductive elimination to form biaryl product
Example Reaction :
Oxidation Reactions
The boronic acid group undergoes oxidation to phenolic derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| H₂O₂ (30%) | Aqueous NaOH, 25°C, 6 hr | Phenolic derivative |
| NaBO₃·4H₂O | THF/H₂O, 50°C, 3 hr | Boronate ester cleavage |
| O₂ (Atmospheric) | Cu(II) catalyst, pH 7–9 | Quinone formation |
Key Observation : Oxidation rates depend on solvent polarity, with aqueous systems showing 2–3× faster kinetics than aprotic solvents .
Hydrolysis and Stability
Hydrolytic behavior impacts synthetic utility:
| Condition | Half-Life (25°C) | Major Product |
|---|---|---|
| pH 2–3 (HCl) | 2.5 hr | Phenol + B(OH)₃ |
| pH 7–8 (H₂O) | 48 hr | Partial decomposition |
| pH 10–12 (NaOH) | <30 min | Complete deboronation |
Structural Insights :
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The 2,3-difluorobenzyl group enhances hydrolytic stability compared to non-fluorinated analogs by 40% ( , Table S1)
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Steric protection from the benzyl ether reduces water accessibility to the boron center
Functional Group Compatibility
Reactivity with common reagents:
| Reagent Class | Reaction Outcome | Citations |
|---|---|---|
| Grignard Reagents | Transmetalation to alkylboronates | |
| Diazonium Salts | Sandmeyer-type aryl-aryl coupling | |
| Organozinc Compounds | Negishi coupling (low yields: 15–25%) |
Limitations :
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Nitro groups on coupling partners reduce yields by 50% due to Pd catalyst poisoning
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Ortho-substituted aryl halides exhibit <30% conversion ( , Table 2)
Industrial-Scale Modifications
Process optimizations for manufacturing:
| Parameter | Lab-Scale | Industrial Adaptation |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 0.1–0.5 mol% Pd nanoparticles |
| Purification | Column chromatography | Continuous crystallization |
| Solvent Recovery | <50% | 98% (closed-loop systems) |
| Throughput | 10–50 g/day | 50–100 kg/batch |
Cost Analysis :
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Pd catalyst accounts for 70% of raw material costs in lab procedures
-
Flow chemistry reduces waste by 85% compared to batch methods ( , Section 2.1)
This compound’s reactivity profile enables precise construction of fluorinated biaryl architectures critical to pharmaceuticals (76% of documented applications) and OLED materials (18%). Ongoing research focuses on improving catalytic turnover in water-based systems and developing enantioselective variants using chiral ligands.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Boronic acids, including (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid, have been studied for their role as inhibitors in cancer therapies. They are known to interact with enzymes involved in cancer progression, such as proteasomes and kinases. For instance, certain boronic acids have been shown to inhibit the growth of cancer cells by targeting specific signaling pathways.
- Case Study : A study demonstrated that boronic acid derivatives exhibited significant cytotoxicity against various cancer cell lines. The introduction of fluorine atoms into the structure enhanced the potency of these compounds due to increased lipophilicity and improved binding interactions with target proteins .
2. Inhibition of Protein-Protein Interactions
The compound's ability to form reversible covalent bonds makes it a candidate for disrupting protein-protein interactions, which are crucial in many biological processes.
- Research Findings : Investigations into bromodomain and extraterminal domain (BET) inhibitors have highlighted the importance of boronic acids in developing new therapeutic agents that can disrupt these interactions effectively .
Catalysis
1. Organic Synthesis
This compound can serve as a catalyst in various organic reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
- Data Table: Reaction Conditions for Suzuki Coupling
| Catalyst Used | Reaction Temperature | Yield (%) | Reaction Time |
|---|---|---|---|
| This compound | 100°C | 85% | 12 hours |
| Other Boronic Acids | 100°C | 75% | 12 hours |
The table illustrates that the compound can achieve higher yields compared to other boronic acids under similar conditions, indicating its efficacy as a catalyst .
Materials Science
1. Development of Functional Materials
Boronic acids are utilized in creating functional materials due to their ability to form dynamic covalent bonds with diols, leading to the development of hydrogels and other polymeric materials.
Mechanism of Action
The mechanism of action of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and probes for detecting sugars and other biological molecules . Additionally, the compound’s ability to undergo Suzuki-Miyaura coupling reactions allows it to be used in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Regioisomeric Variants
- (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic Acid (CAS: 1256358-50-5):
This meta-substituted regioisomer shares the same benzyl and fluorine groups but differs in the substitution position on the phenyl ring. The para isomer generally exhibits higher reactivity in cross-coupling reactions due to reduced steric hindrance, while the meta isomer may offer distinct electronic properties for asymmetric catalysis .
Benzyl Substituent Modifications
- Dichlorobenzyl-Substituted Analogs (e.g., (3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid):
Chlorine’s stronger electron-withdrawing effect compared to fluorine enhances boronic acid acidity (pKa ~7 vs. ~8.5 for fluorinated analogs), accelerating transmetalation in Suzuki reactions. However, chlorine’s larger atomic radius may reduce solubility in polar solvents .
Alkoxy vs. Benzyloxy Substituents
- 2,3-Difluoro-4-propoxyphenylboronic Acid :
Replacing the benzyloxy group with a propoxy chain increases lipophilicity (logP +0.8), enhancing membrane permeability for central nervous system-targeting drugs. However, the absence of an aromatic benzyl group reduces π-π stacking interactions in enzyme inhibition .
Simpler Fluorophenylboronic Acids
- 2,3-Difluorophenylboronic Acid :
Lacking the benzyloxy group, this compound is less sterically hindered, enabling faster reaction rates in cross-couplings. However, it shows lower inhibitory activity against fungal histone deacetylases (IC₅₀ >10 μM) compared to benzyloxy-substituted analogs (IC₅₀ ~1 μM) . - 4-Fluorophenylboronic Acid :
A single fluorine substituent reduces electronic effects, resulting in weaker binding to biomolecules. It is primarily used in glucose-sensing applications due to its moderate affinity for diols .
Acidity and Reactivity
- The 2,3-difluorobenzyloxy group lowers the pKa of the boronic acid (~8.2) compared to non-fluorinated analogs (~9.0), enhancing reactivity in aqueous Suzuki reactions .
- Dichloro analogs exhibit even lower pKa (~7.5) but suffer from solubility issues in polar solvents .
Biological Activity
(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a compound belonging to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Boronic Acids
Boronic acids are characterized by their ability to form reversible covalent bonds with diols and have been utilized in various applications, including drug development. Their unique chemical properties allow them to interact with biological targets effectively, making them valuable in treating diseases such as cancer and bacterial infections.
- Inhibition of Proteasomes : Boronic acids often act as proteasome inhibitors. For instance, studies have shown that certain boronic acid derivatives can halt the cell cycle in cancer cells at the G2/M phase, leading to growth inhibition. This mechanism is particularly relevant for compounds designed to treat malignancies by disrupting protein degradation pathways essential for cancer cell survival .
- Enzyme Inhibition : The antimicrobial activity of boronic acids is largely attributed to their ability to inhibit specific enzymes. For example, they can inhibit bacterial β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. This inhibition can restore the efficacy of existing antibiotics against resistant strains .
- Targeting Efflux Pumps : Some boronic acids have been identified as inhibitors of efflux pumps in bacteria, which are responsible for pumping out antimicrobial agents and contributing to resistance. By blocking these pumps, boronic acids can enhance the effectiveness of antibiotics .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity Type | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Proteasome Inhibition | This compound | 6.74 | |
| Antibacterial Activity | Various boronic acid derivatives | 0.5 pM | |
| Enzyme Inhibition | β-lactamase inhibitors | 6 nM |
Case Studies
- Anticancer Properties : A study demonstrated that a derivative of boronic acid effectively inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involved targeting the proteasome pathway, leading to the accumulation of pro-apoptotic factors .
- Antimicrobial Efficacy : Research has shown that this compound exhibits strong antibacterial activity against Gram-negative bacteria such as Pseudomonas aeruginosa. The compound was effective in preventing biofilm formation, a critical factor in chronic infections .
- Synergistic Effects with Antibiotics : In combination studies with traditional antibiotics, boronic acids have demonstrated synergistic effects that enhance bacterial susceptibility. This is particularly important for treating multidrug-resistant infections .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a standard approach. For example, analogous boronic acids are synthesized using aryl halides and boronic acid pinacol esters under palladium catalysis. In EP 4,374,877 A2, similar compounds were synthesized via multi-step reactions involving heating in polar aprotic solvents (e.g., N,N-dimethylformamide) with bases like potassium carbonate at 60°C . Optimization of stoichiometry and catalyst loading (e.g., Pd(PPh₃)₄) is critical for yield improvement.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the aromatic substitution pattern and boronic acid moiety. For example, 4-(acetyl)phenylboronic acid in showed distinct aromatic proton shifts (δ 8.07 ppm) and carbonyl carbons (δ 198.21 ppm) .
- LCMS/HPLC : Retention times and molecular ion peaks (e.g., m/z 720 [M+H]⁺ in ) validate purity and molecular weight .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Boronic acids are hygroscopic and prone to hydrolysis. indicates that fluorinated phenylboronic acids should be stored at 0–6°C under inert conditions to prevent decomposition . Desiccants and amber glass vials are recommended for long-term storage.
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronic acid to address low yields?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of boronic acids and aryl halides. achieved 83% yield using DMF at 60°C .
- Catalyst Systems : Pd(OAc)₂ with ligands like SPhos or XPhos improves catalytic efficiency.
- Base Screening : Weak bases (e.g., K₂CO₃) minimize side reactions, while stronger bases (e.g., Cs₂CO₃) may accelerate dehalogenation.
Q. How should researchers interpret contradictory HPLC/LCMS data during purity analysis?
- Methodological Answer :
- Peak Identification : Use LCMS to distinguish between by-products (e.g., m/z discrepancies) and unreacted starting materials. For instance, confirmed product identity via m/z 742 [M+H]⁺ and retention time (1.61 minutes) .
- Gradient Elution : Adjust mobile phase composition (e.g., formic acid/acetonitrile gradients in ) to resolve co-eluting impurities .
Q. What strategies mitigate regioselectivity challenges in electrophilic substitution reactions with this compound?
- Methodological Answer :
- Steric and Electronic Effects : The 2,3-difluoro substituent on the benzyloxy group () directs electrophiles to the para position via electron-withdrawing effects . Computational modeling (DFT) can predict reactive sites.
- Protecting Groups : Temporary protection of the boronic acid (e.g., as a pinacol ester) prevents unwanted side reactions during functionalization.
Q. How can NMR spectral data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- 2D NMR Techniques : COSY and HSQC experiments clarify coupling patterns and carbon-proton correlations. For example, used C NMR to confirm carbonyl and aromatic carbons in acetyl-substituted analogs .
- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) and F NMR (for fluorinated analogs) enhance signal resolution.
Key Considerations for Experimental Design
- Contradiction Analysis : If reaction yields vary between batches, verify boronic acid purity via titration (e.g., with mannitol in aqueous NaOH) or B NMR to assess hydrolysis.
- Safety Protocols : Follow OSHA guidelines () for handling boronic acids, including fume hood use and emergency measures for inhalation exposure .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
